2,2-dimethyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-1-amine
Overview
Description
The compound “2,2-dimethyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-1-amine” is an organic synthesis material .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a pyridine ring and a dioxaborolane group . The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
The compound can potentially undergo various chemical reactions due to the presence of the dioxaborolane and pyridine groups. For instance, the dioxaborolane group can participate in borylation reactions .Physical And Chemical Properties Analysis
The compound has a melting point of 122-123°C . Other physical and chemical properties such as solubility, density, and refractive index are not available from the current search results.Scientific Research Applications
Synthesis and Structural Analysis
- Boric acid ester intermediates, similar to the compound , have been synthesized and their structures confirmed through FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction further aids in crystallographic and conformational analyses. Density Functional Theory (DFT) calculations align with the crystal structures determined by X-ray diffraction, demonstrating the accuracy of these theoretical models in predicting molecular structures (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
- DFT is also used to investigate the molecular electrostatic potential and frontier molecular orbitals of these boric acid ester intermediates. This research reveals some physicochemical properties of the compounds, important for understanding their reactivity and potential applications (Huang et al., 2021).
Applications in Coordination Polymers
- Extended dipyridyl ligands, which may include compounds similar to the one , have been used to form two-dimensional coordination polymers. These polymers display interesting properties like small voids within their structure, which could have implications for material science and catalysis (Al-Fayaad et al., 2020).
Fluorescence Probes and Detection of Hydrogen Peroxide
- Boronate ester fluorescence probes, which are structurally related to the compound , have been synthesized for detecting hydrogen peroxide. These probes display unique "Off–On" fluorescence responses, highlighting their potential use in biological and chemical sensing applications (Lampard et al., 2018).
Antimicrobial Properties
- Certain heterocyclic compounds containing similar structural elements have shown significant antimicrobial properties. This suggests potential applications in pharmaceutical and medicinal chemistry, where these compounds could be utilized in drug development (Tayade et al., 2012).
properties
IUPAC Name |
2,2-dimethyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O2/c1-15(2,3)12-20-10-13-8-14(11-19-9-13)18-21-16(4,5)17(6,7)22-18/h8-9,11,20H,10,12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRFPAHWKBEDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725475 | |
Record name | 2,2-Dimethyl-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)propan-1-amine | |
CAS RN |
919347-21-0 | |
Record name | N-(2,2-Dimethylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=919347-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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